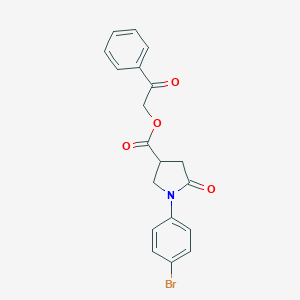![molecular formula C19H17NO2 B271361 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline, also known as A-85380, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been found to have potential therapeutic applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The purpose of
Wirkmechanismus
The mechanism of action of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves its binding to the nAChRs in the brain. The compound has been found to selectively bind to the α4β2 subtype of nAChRs, which are abundant in the hippocampus and cortex regions of the brain. This binding results in the activation of the receptor and subsequent release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the brain. It has been found to enhance cognitive function, learning, and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been found to have potential therapeutic applications in the treatment of schizophrenia, as it has been found to reduce the positive symptoms of the disorder such as hallucinations and delusions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline is its selectivity for the α4β2 subtype of nAChRs, which allows for more targeted therapeutic applications. However, one of the main limitations of the compound is its relatively low yield in the synthesis method, which can make it difficult to produce large quantities for lab experiments.
Zukünftige Richtungen
There are a number of future directions for the research and development of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound in the brain, which could lead to the development of more targeted therapeutic applications.
Synthesemethoden
The synthesis of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves the reaction of 2,3-dimethoxybenzaldehyde with nitromethane and a subsequent reduction of the nitro group to an amine. The resulting amine is then reacted with isoquinoline in the presence of a palladium catalyst to yield the final product. The overall yield of the synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to act as a selective agonist for the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. The compound has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C19H17NO2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-7-15(19(18)22-2)10-11-17-16-8-4-3-6-14(16)12-13-20-17/h3-13H,1-2H3/b11-10+ |
InChI-Schlüssel |
QSJOMUILXIIUFZ-ZHACJKMWSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=NC=CC3=CC=CC=C32 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)


![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)




![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
